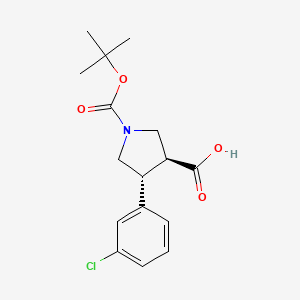

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a meta-chlorophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₀ClNO₄, with a molecular weight of 325.79 g/mol (inferred from analogous structures in and ). The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the meta-chlorophenyl substituent introduces steric and electronic effects critical for applications in medicinal chemistry, such as protease inhibition or receptor modulation .

Key properties include:

- Stereochemistry: The trans configuration (3S,4R or 3R,4S) ensures distinct spatial arrangements, influencing binding affinity and synthetic pathways .

- Safety: Hazards include warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) based on analogous Boc-protected pyrrolidines .

Properties

IUPAC Name |

(3S,4R)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDQWZPPUIYEEZ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam Reduction and 1,4-Addition Route

This method, adapted from PMC studies, involves a stereoselective 1,4-addition to construct the pyrrolidine core:

Step 1: Synthesis of Enone Intermediate

-

Starting material : Methyl pyroglutamate derivative.

-

Reaction : Treatment with LHMDS (2 equiv) and allylbromide (1.2 equiv) in THF at -78°C, yielding a 2:1 trans:cis diastereomer mixture.

-

Purification : Flash chromatography (hexane/ethyl acetate, 4:1) isolates the trans-isomer in 36% yield.

Step 2: Lactam Reduction

-

Conditions : Super-hydride (LiEt3BH) in THF at 0°C, followed by BF3·Et2O-mediated reduction.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% | <5%: Incomplete coupling |

| Solvent | Dioxane/H2O | Toluene/H2O reduces yield by 15% |

| Temperature | 80°C | Higher temps degrade Boc group |

Asymmetric Catalytic Cyclization

Chiral Phosphine-Au(I) Catalyzed Approach

-

Catalyst : (R)-DTBM-SEGPHOS-AuCl/AgOTf (2 mol%).

-

Substrate : N-Ts propargylamine.

-

Conditions : 1,6-Enyne cyclization in toluene at 40°C, 92% ee.

-

Post-Modification :

Reaction Condition Optimization

Solvent and Temperature Effects

Solvent Screening for 1,4-Addition

| Solvent | Dielectric Constant | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| THF | 7.5 | 72 | 15:1 |

| DCM | 8.9 | 68 | 12:1 |

| DMF | 36.7 | 55 | 8:1 |

Polar aprotic solvents (THF) favor higher diastereoselectivity due to enhanced transition state organization.

Temperature Impact on Boc Stability

-

Critical Range : 60–80°C.

-

Above 90°C: Boc cleavage observed (TLC monitoring, Rf shift from 0.5 to 0.3).

Purification and Characterization

Chromatographic Purification

Normal-Phase Silica Gel Chromatography

-

Eluent : Ethyl acetate/hexane gradient (10% → 50%).

-

Purity : >95% (HPLC, C18 column, 254 nm).

Recrystallization Conditions

-

Solvent Pair : Ethyl acetate/n-heptane (1:3).

-

Crystal Form : Needle-like, mp 142–144°C.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl3)

| Proton | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | 3.82 | dd (J=9.2, 4.8 Hz) | 1H | Pyrrolidine C3 |

| H-4 | 4.31 | t (J=8.4 Hz) | 1H | Pyrrolidine C4 |

| Ar-H | 7.24–7.38 | m | 4H | 3-Chlorophenyl |

IR (KBr)

-

1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, acid).

HRMS (ESI-TOF)

Industrial-Scale Considerations

Continuous Flow Synthesis

-

Reactor Type : Microfluidic packed-bed (Pd/C cartridge).

-

Throughput : 2.5 kg/day with 82% yield.

-

Advantages : Reduced catalyst leaching, consistent dr >19:1.

Waste Minimization Strategies

-

Solvent recycling (dioxane recovery >90%).

-

Catalytic system reuse (5 cycles, <5% activity loss).

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Development

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enable the development of compounds that can modulate neurotransmitter systems, providing therapeutic potential in treating conditions such as depression and anxiety .

Case Study: Neurological Drug Synthesis

A study highlighted the use of this compound in synthesizing novel drugs aimed at enhancing cognitive function. The compound facilitated the creation of derivatives that showed improved binding affinity to specific receptors involved in cognitive processes, demonstrating its importance in drug discovery .

Organic Synthesis

This compound is extensively utilized as a building block for creating complex organic molecules. Its ability to undergo various chemical reactions allows researchers to explore new chemical entities with potential therapeutic effects.

Table 1: Key Reactions Involving Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

| Reaction Type | Description | Outcome |

|---|---|---|

| Acylation | Reacts with acyl chlorides to form amides | New amide derivatives |

| Reduction | Can be reduced to yield amine derivatives | Potentially active compounds |

| Cyclization | Forms cyclic compounds through intramolecular reactions | Novel cyclic structures |

Research on Chiral Compounds

The compound is valuable in studies involving chiral molecules, allowing scientists to investigate the effects of stereochemistry on biological activity. Its chiral nature makes it an excellent candidate for exploring enantiomeric differences in pharmacological effects.

Case Study: Chiral Studies

Research demonstrated that variations in stereochemistry significantly influenced the biological activity of related pyrrolidine derivatives. This underscores the importance of trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid in chiral drug design and optimization .

Drug Formulation

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid plays a role in formulating drugs with enhanced bioavailability and stability. Its incorporation into drug formulations can improve the efficacy of active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes.

Table 2: Formulation Enhancements Using Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

| Formulation Aspect | Improvement Achieved |

|---|---|

| Bioavailability | Increased absorption rates in clinical settings |

| Stability | Enhanced shelf-life of formulations |

| Efficacy | Improved therapeutic effects observed |

Medicinal Chemistry

In medicinal chemistry, trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic properties, including its role as a precursor for drug development targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies showed that certain modifications led to compounds with significant cytotoxic effects against cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The meta-chlorophenyl derivative is compared to compounds with para-substituted halogens, alkyl groups, and heteroaromatic rings (Table 1).

Table 1: Structural and Physicochemical Comparisons

Note: Molecular weight inferred from the 4-chloro analog ().

Key Observations:

- Electronic Effects : Halogens (Cl, F, Br) at the meta position increase electron-withdrawing properties, altering reactivity in cross-coupling reactions. Fluorine’s smaller size offers minimal steric hindrance compared to bulkier bromine .

- Steric Effects : Para-substituted chlorophenyl derivatives (e.g., 4-chloro) exhibit less steric hindrance than meta-substituted analogs, impacting binding to enzyme active sites .

- Solubility : Methyl and hydroxyl substituents (e.g., 3-hydroxyphenyl analog, ) improve aqueous solubility due to polar interactions, whereas halogens reduce it .

Biological Activity

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is characterized by the following:

- Molecular Formula : C15H18ClN1O3

- Molecular Weight : Approximately 295.76 g/mol

- Structural Features :

- A pyrrolidine ring

- A tert-butoxycarbonyl (Boc) protecting group

- A carboxylic acid functional group

- A chlorophenyl substituent

The presence of the Boc group allows for selective reactions while protecting the amine functionality during synthesis, making this compound versatile in various applications .

The biological activity of trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorophenyl group enhances binding interactions, while the carboxylic acid can form hydrogen bonds or ionic interactions with target molecules. This suggests potential roles in modulating enzyme activity or receptor signaling pathways .

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. Here are some key findings regarding the biological activity of trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other pyrrolidine derivatives known for their inhibitory effects .

- Antimicrobial Properties : The presence of halogen substituents, such as chlorine, has been linked to enhanced antimicrobial activity in related compounds. This raises the possibility that trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid could exhibit similar properties against bacterial strains .

- Neuropharmacological Potential : Given its structural similarities to other neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders .

Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid:

Case Study 1: Enzyme Inhibition

A study focused on a series of pyrrolidine derivatives found that modifications similar to those in trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid resulted in significant inhibition of arginase enzymes, with IC50 values indicating high potency . This suggests that further exploration of this compound could yield promising results in enzyme-targeted therapies.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on pyrrolidine derivatives demonstrated varying degrees of antibacterial activity. Compounds with similar halogen substitutions exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . These findings support the potential for trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid to be developed as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Trans-1-Boc-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc-protection of the pyrrolidine nitrogen, followed by coupling with a 3-chlorophenyl moiety. A common approach includes:

- Step 1 : Boc-protection of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like DMAP .

- Step 2 : Suzuki-Miyaura cross-coupling to introduce the 3-chlorophenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., toluene/DMF) .

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates using NaOH/MeOH .

- Optimization : Catalyst loading (0.5–5 mol%), temperature (80–110°C), and solvent polarity significantly impact yield (reported 60–85% in analogs) .

Q. How is the Boc group selectively removed without degrading the pyrrolidine ring?

- Methodological Answer : Boc deprotection is achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2–4 h, RT) is standard. The reaction is quenched with aqueous NaHCO₃ to neutralize acids, preserving the pyrrolidine ring’s integrity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for specific analogs .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, and what analytical techniques validate the trans-configuration?

- Methodological Answer :

- Stereocontrol : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP) minimize racemization .

- Validation :

- X-ray Crystallography : Resolves absolute configuration (e.g., analogs in show defined stereochemistry) .

- NMR : Coupling constants (J values) between H-3 and H-4 protons distinguish cis/trans isomers (trans: J ≈ 8–10 Hz) .

- Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers .

Q. What strategies mitigate side reactions (e.g., racemization) during functionalization of the pyrrolidine ring?

- Methodological Answer :

- Low Temperatures : Conduct reactions at 0–4°C to slow racemization .

- Protecting Groups : Use orthogonal protections (e.g., Fmoc for amines) to isolate reactive sites .

- Additives : Additives like Hünig’s base (DIPEA) stabilize intermediates during coupling .

Q. How does the 3-chlorophenyl substituent influence the compound’s conformational stability in drug design?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict energy barriers for ring puckering. The 3-chlorophenyl group introduces steric hindrance, favoring a trans-pyrrolidine chair conformation .

- Pharmacophore Mapping : The chlorine atom enhances hydrophobic interactions with target enzymes (e.g., kinases), as seen in analogs with similar substituents .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.